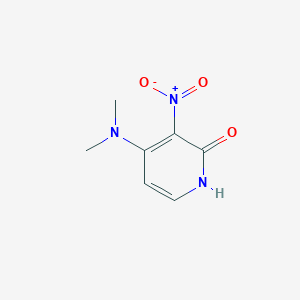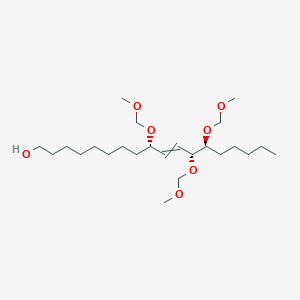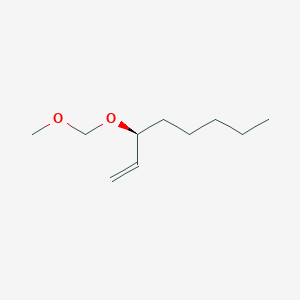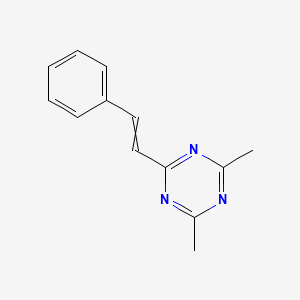![molecular formula C11H10FNO2S B14176592 Ethyl 2-(6-fluorobenzo[D]thiazol-2-YL)acetate](/img/structure/B14176592.png)
Ethyl 2-(6-fluorobenzo[D]thiazol-2-YL)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(6-fluorobenzo[D]thiazol-2-YL)acetate is a chemical compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a fluorine atom on the benzothiazole ring, which can significantly influence its chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(6-fluorobenzo[D]thiazol-2-YL)acetate typically involves the reaction of 6-fluorobenzothiazole with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-(6-fluorobenzo[D]thiazol-2-YL)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzothiazole ring to its dihydro form.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrobenzothiazole derivatives.
Substitution: Halogenated, nitrated, or sulfonated benzothiazole derivatives.
Scientific Research Applications
Ethyl 2-(6-fluorobenzo[D]thiazol-2-YL)acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 2-(6-fluorobenzo[D]thiazol-2-YL)acetate involves its interaction with specific molecular targets. The fluorine atom enhances its binding affinity to enzymes and receptors, potentially inhibiting their activity. The compound may interfere with cellular signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
- Ethyl 2-(benzo[D]thiazol-2-YL)acetate
- Ethyl 2-(6-chlorobenzo[D]thiazol-2-YL)acetate
- Ethyl 2-(6-bromobenzo[D]thiazol-2-YL)acetate
Comparison: Ethyl 2-(6-fluorobenzo[D]thiazol-2-YL)acetate is unique due to the presence of the fluorine atom, which can significantly alter its chemical reactivity and biological activity compared to its chloro, bromo, and non-substituted analogs. The fluorine atom can enhance the compound’s lipophilicity, metabolic stability, and binding affinity to biological targets .
Properties
Molecular Formula |
C11H10FNO2S |
|---|---|
Molecular Weight |
239.27 g/mol |
IUPAC Name |
ethyl 2-(6-fluoro-1,3-benzothiazol-2-yl)acetate |
InChI |
InChI=1S/C11H10FNO2S/c1-2-15-11(14)6-10-13-8-4-3-7(12)5-9(8)16-10/h3-5H,2,6H2,1H3 |
InChI Key |
QPWSMCIIEZHZJZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=NC2=C(S1)C=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[Benzyl(methyl)sulfamoyl]-N-hydroxyacetamide](/img/structure/B14176515.png)




![5-[(4-Phenoxyphenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B14176541.png)
![{4-[(2-Aminoethyl)carbamoyl]phenoxy}acetic acid](/img/structure/B14176543.png)



![1-Ethyl-3-[(prop-2-en-1-yl)oxy]quinolin-2(1H)-one](/img/structure/B14176566.png)

![5-(6-(2-Methoxypropan-2-yl)-4-morpholinothieno[3,2-d]pyrimidin-2-yl)pyrimidin-2-amine](/img/structure/B14176573.png)
![9H-3-Thia-4,9,10a-triazacyclopenta[b]fluoren-10-one, 1,2-dihydro-](/img/structure/B14176578.png)
